

Comprehensive Technical Analysis of Tirbanibulin: Structure-Activity Relationship, Derivative Profiling, and Therapeutic Mechanisms

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Compound Focus: Tirbanibulin

CAS No.: 897016-82-9

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Introduction and Molecular Structure

Tirbanibulin (development code KX2-391, brand name Klisyri) represents a significant advancement in targeted cancer therapy as a first-in-class dual inhibitor approved by the FDA in 2020 for the topical treatment of actinic keratosis (AK), a pre-cancerous skin condition that can progress to squamous cell carcinoma. [1] [2] This synthetic small molecule possesses a **unique dual mechanism** of action, simultaneously inhibiting both microtubule polymerization and Src kinase signaling pathways, distinguishing it from conventional single-target therapeutic agents. [3] [1] The strategic molecular design of **tirbanibulin** enables it to target rapidly proliferating abnormal keratinocytes in AK lesions through two complementary mechanisms: disruption of mitotic spindle formation during cell division and interference with critical oncogenic signaling pathways that drive cellular proliferation and survival. [3] [4]

The molecular architecture of **tirbanibulin** incorporates several **critical pharmacophoric elements** that contribute to its distinctive biological activity profile. As illustrated in Table 1, **tirbanibulin** features a 4-biphenyl-(N)-benzylacetamide core structure that serves as the fundamental scaffold for its dual inhibitory capabilities. [5] [6] This specific arrangement allows for optimal interaction with both the colchicine-binding

site on β -tubulin and the peptide substrate-binding site of Src kinase, rather than the more commonly targeted ATP-binding pocket utilized by most kinase inhibitors. [3] [6] [7] The **structural complexity** of **tirbanibulin** enables high-affinity binding to its molecular targets while maintaining favorable pharmacokinetic properties for topical administration, including appropriate tissue penetration and retention characteristics necessary for effective field treatment of actinic keratosis. [5] [1]

Table 1: Fundamental Molecular Properties of **Tirbanibulin**

| Property | Specification |
|----------------------|---|
| Chemical Name | (N)-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamide |
| Molecular Formula | C ₂₆ H ₂₉ N ₃ O ₃ |
| Molecular Weight | 431.536 g/mol |
| CAS Registry Number | 897016-82-9 |
| Mechanism of Action | Dual inhibitor of tubulin polymerization and Src kinase |
| Target Binding Sites | Colchicine-binding site on β -tubulin; peptide substrate site on Src kinase |
| Primary Indication | Topical treatment of actinic keratosis on face or scalp |
| FDA Approval Date | December 2020 |

Core Structure-Activity Relationship (SAR) Analysis

Strategic Molecular Modifications and SAR Probing

The **structure-activity relationship** of **tirbanibulin** has been systematically investigated through strategic modifications to its core molecular scaffold, revealing critical insights into the structural determinants responsible for its potent biological activity. [5] Research has demonstrated that the **pyridinyl acetamide core** represents an essential structural component that must be preserved to maintain effective microtubule disruption and anti-proliferative activity. [5] Modifications to this central region typically result in substantial

decreases in potency, highlighting the exquisite three-dimensional arrangement required for optimal interaction with the colchicine-binding site of tubulin. [5] [6] The eastern **benzylamine moiety**, in contrast, demonstrates greater tolerance for structural variation, with specific substitutions at the para position yielding derivatives with maintained or even enhanced pharmacological profiles. [5] This region of the molecule appears to play a more significant role in determining pharmacokinetic properties and target selectivity rather than being absolutely critical for fundamental binding activity.

Recent **scaffold-hopping approaches** have explored the replacement of the biphenyl system with alternative structural elements, leading to the development of 4-arylamino-phenyl-(N)-benzylacetamide derivatives that exhibit interesting shifts in biological activity profiles. [6] [7] These structural innovations have yielded compounds with **divergent kinase inhibition patterns**, effectively uncoupling the original dual mechanism of action and generating molecules with selective activity against specific oncogenic kinases beyond Src. [7] For instance, derivative 4e ((N)-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide) demonstrated potent activity against leukemia cell lines (IC₅₀ values ranging from 0.96-4.23 μM) through mechanisms independent of tubulin polymerization or Src inhibition, instead targeting alternative kinases including ERK1/2. [6] [7] This remarkable transformation in biological activity through strategic molecular modification underscores the potential for further diversification of this chemical scaffold to target specific therapeutic applications.

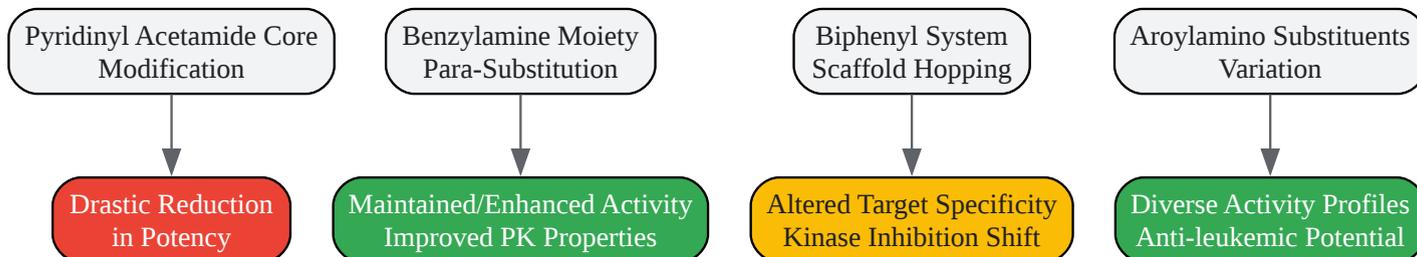
Table 2: Key Structure-Activity Relationship Findings for **Tirbanibulin** Derivatives

| Molecular Region | Modification | Biological Impact | Key Findings |
|----------------------------|-------------------------------------|---------------------------------|---|
| Pyridinyl acetamide core | Structural alterations | Drastic reduction in activity | Essential for microtubule disruption and anti-proliferative effects; minimal tolerance for modification |
| Eastern benzylamine moiety | Para-position substitutions | Maintained or enhanced activity | p-Fluorine substitution produced favorable pharmacokinetic profiles; greatest tolerance for modification |
| Biphenyl system | Amide group insertion between rings | Altered target specificity | Shift from dual Src/tubulin inhibition to other kinase targets (e.g., ERK1/2); maintained anti-proliferative activity |

| Molecular Region | Modification | Biological Impact | Key Findings |
|-------------------------|---------------------------------|----------------------------------|---|
| Aroylamino substituents | Chlorobenzamide derivative (4e) | Potent anti-leukemic activity | IC ₅₀ of 0.96-4.23 μM against leukemia cell lines; mechanism independent of Src/tubulin inhibition |
| Outer phenyl ring | Acetyl group introduction | Conferral of anticancer activity | Unsubstituted aniline derivative inactive; acetylated analogue showed IC ₅₀ of 18.8-29.3 μM against solid tumors |

Structural Modification Strategies and Activity Outcomes

The following diagram illustrates the strategic structural modification approaches applied to the **tirbanibulin** scaffold and their corresponding impacts on biological activity:



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*Strategic modifications to **tirbanibulin**'s structure produce distinct impacts on biological activity and target specificity.*

Derivatives and Biological Activity Profiling

Comprehensive Derivative Activity Analysis

The systematic exploration of **tirbanibulin** derivatives has yielded a diverse array of compounds with **differential activity profiles** across various cancer cell types. As summarized in Table 3, specific structural modifications have produced compounds with enhanced potency against hematological malignancies while maintaining activity against solid tumors. [6] [7] The lead derivative **4e** has demonstrated **particularly promising activity** against leukemia cell lines, with IC₅₀ values of 0.96 μM (NB4), 1.62 μM (HL60), 1.90 μM (MV4-11), and 4.23 μM (K562), representing a significant improvement over earlier analogues. [7] This enhanced potency against hematopoietic cancers appears to correlate with a fundamental shift in mechanism of action, moving away from the original dual Src/tubulin inhibition toward alternative kinase modulation, including significant suppression of ERK1/2 activity and upregulation of pro-apoptotic c-Jun kinase. [7]

The **structure-property relationships** observed across the **tirbanibulin** derivative series reveal intriguing patterns of selectivity and potency. Simple acetylated derivatives (e.g., **4a**) maintain moderate activity against breast and colon cancer cell lines (IC₅₀ values of 18.8-29.3 μM), while more complex benzoyl analogues (e.g., **4c**) demonstrate enhanced potency, particularly against leukemia models. [7] The strategic introduction of electron-withdrawing groups, such as chlorine at the para position of the benzamide ring (**4e**), confers substantially improved activity across multiple cancer cell lines. [6] [7] These findings collectively suggest that the 4-arylamino-phenyl-(N)-benzylacetamide scaffold presents a **versatile structural platform** for developing targeted therapies with tunable kinase inhibition profiles, potentially addressing specific therapeutic needs beyond the original indication of actinic keratosis.

Table 3: Biological Activity of Selected **Tirbanibulin** Derivatives Against Cancer Cell Lines

| Compound | Solid Tumor Cell Lines IC ₅₀ (μM) | | | | | Leukemia Cell Lines IC ₅₀ (μM) | | | | | Key Structural Features | | |
|-----------|--|-------|-------|-------|------|---|------|-------|------|------|-------------------------|----------------------------|------------------------------|
| 3a | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | >50 | NT | Dual Src/tubulin inhibitor | |
| 4a | 29.28 | 18.83 | >50 | NT | NT | NT | NT | NT | NT | NT | NT | Acetyl group introduction | |
| 4c | 5.11 | 19.69 | >50 | 11.87 | >20 | 5.27 | 7.41 | 16.75 | 5.28 | 1.90 | 4.23 | 1.62 | Benzoyl derivative |
| 4b | 27.70 | >50 | 32.02 | >20 | >20 | >20 | >20 | >20 | >20 | >20 | >20 | >20 | p-Chlorobenzamide derivative |
| 4e | 7.41 | 16.75 | 5.28 | 1.90 | 4.23 | 1.62 | 0.96 | 1.62 | 1.90 | 4.23 | 1.62 | 0.96 | Aliphatic homologue |

*Reported values for **tirbanibulin** vary significantly based on assay conditions and cell type. Values represent typical range from literature. NT = Not Tested

Experimental Methodologies

Synthetic Chemistry Approaches

The synthesis of **tirbanibulin** and its derivatives follows a **modular synthetic strategy** that allows for efficient exploration of structure-activity relationships through systematic variation of key structural elements. [5] [6] [7] The general synthetic pathway begins with 4-nitrophenylacetic acid as the foundational building block, which undergoes sequential transformation through a series of well-established synthetic operations. The initial step involves activation of the carboxylic acid functionality followed by amide coupling with appropriate benzylamine derivatives to generate intermediate nitro compounds (2a-c). [6] [7] Subsequent reduction of the nitro group to the corresponding aniline (3a-c) is efficiently accomplished through catalytic hydrogenation using Pd-C under controlled conditions (10 atm H₂, 40°C), providing key intermediate structures for further diversification. [7]

The final synthetic stage introduces diversity through acylation of the aniline intermediate with various carboxylic acid derivatives, employing standard coupling reagents such as EDCI·HCl in combination with 3H-[1,2,3]triazolo[4,5-b]pyridin-3-ol in DMA solvent, or alternatively through reaction with acyl chlorides in the presence of DIPEA in DCM. [6] [7] This **strategic synthetic approach** enables efficient exploration of chemical space around the eastern portion of the molecule, facilitating rapid SAR investigation of the aroylamino region that has been shown to significantly influence biological activity and kinase selectivity. The synthetic methodology provides sufficient flexibility to incorporate diverse structural elements while maintaining the critical pyridinyl acetamide core intact, allowing researchers to methodically probe the contribution of specific molecular regions to overall biological activity and target engagement.

Biological Evaluation Methods

The comprehensive biological characterization of **tirbanibulin** derivatives employs a **multi-faceted experimental approach** to elucidate compound activity, mechanism of action, and therapeutic potential. Initial screening typically involves assessment of anti-proliferative activity across a panel of cancer cell lines representing both solid tumors and hematopoietic malignancies, with incubation periods of 48-72 hours and quantification of cell viability using established methods such as MTT or WST-1 assays. [6] [7] For compounds demonstrating promising cytotoxicity, further mechanistic investigation includes **tubulin**

polymerization assays conducted using purified tubulin with absorption measurements at 340 nm to monitor polymerization kinetics in the presence of reference compounds (paclitaxel, nocodazole) and test compounds. [3] Additional cellular assays examine effects on microtubule network integrity through immunofluorescence staining of α -tubulin in various cell lines, including human peripheral blood mononuclear cells, prostate cancer PC3 cells, and immortalized keratinocyte CCD-1106 KERTr cells. [3]

Advanced mechanistic profiling incorporates **kinase activity screening** using phosphokinase arrays to identify specific kinase modulation patterns, as demonstrated by the discovery that derivative 4e produces significant reduction in ERK1/2 activity (>99% inhibition) while simultaneously upregulating pro-apoptotic c-Jun kinase (84% increase). [7] Cell cycle analysis through flow cytometry after propidium iodide staining reveals characteristic G2/M phase arrest in treated cells, confirming the anticipated mechanism of action for microtubule-targeting compounds. [3] For promising candidates, **in vivo pharmacokinetic studies** evaluate absorption, distribution, metabolism, and excretion parameters, with a particular focus on tissue penetration and systemic exposure following topical application for dermatological indications or alternative administration routes for other therapeutic applications. [5]

Mechanistic Insights and Future Directions

Molecular Mechanisms of Action

Tirbanibulin exerts its therapeutic effects through a **sophisticated dual mechanism** that simultaneously disrupts two critical cellular processes in rapidly proliferating cells: microtubule dynamics and Src kinase signaling. [3] [1] [4] The compound binds reversibly to the colchicine-binding site on β -tubulin, effectively inhibiting tubulin polymerization and preventing the formation of functional microtubules necessary for mitotic spindle assembly during cell division. [3] [2] This disruption of microtubule dynamics triggers **cell cycle arrest** at the G2/M phase transition, ultimately leading to apoptotic cell death through activation of caspase-3 and cleavage of poly(ADP-ribose) polymerase. [3] [2] Complementary to this microtubule-targeting activity, **tirbanibulin** functions as a non-ATP competitive inhibitor of Src kinase by binding to the peptide substrate site rather than the conserved ATP-binding pocket, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and migration. [1] [4]

The **therapeutic synergy** between these two distinct mechanisms of action enables **tirbanibulin** to effectively target the pathological keratinocytes in actinic keratosis lesions while minimizing damage to surrounding normal tissue. [3] [4] Recent research has revealed that the purported selectivity of **tirbanibulin** for Src kinase may be more complex than initially understood, with demonstrated activity against other oncogenic kinases including FLT3-ITD mutations in certain leukemic cell lines. [6] [7] This emerging understanding of the **polypharmacological profile** of **tirbanibulin** and its derivatives highlights the potential for targeting multiple signaling pathways simultaneously, potentially overcoming compensatory mechanisms that often limit the efficacy of highly selective kinase inhibitors. The anti-inflammatory properties of **tirbanibulin**, mediated through inhibition of pro-inflammatory cytokines and enzymes, provide an additional therapeutic dimension that may contribute to its clinical efficacy in actinic keratosis, where inflammation plays a significant role in disease pathogenesis. [4]

Emerging Applications and Future Research Directions

Beyond its established application in actinic keratosis, emerging research has revealed several **promising new directions** for **tirbanibulin**-based therapies. Recent clinical observations have documented unexpected **anti-aging effects** following topical application of **tirbanibulin** 1% ointment, with significant improvement in skin texture, reduction of wrinkles, and lightening of solar lentigos in treated areas. [8] These cosmetic benefits, observed as desirable side effects during AK treatment, suggest potential applications in photodamaged skin rejuvenation, possibly through mechanisms involving accelerated turnover of photodamaged keratinocytes and remodeling of the dermal-epidermal junction. [8] Additionally, the demonstrated activity of certain **tirbanibulin** derivatives against hematological malignancies, particularly the potent anti-leukemic effects of compound 4e, opens exciting avenues for **therapeutic repurposing** in oncology beyond dermatological applications. [6] [7]

Future research directions will likely focus on **expanded indication exploration** and further optimization of the **tirbanibulin** scaffold to enhance potency, improve selectivity, or tailor kinetic properties for specific therapeutic applications. [5] [6] The development of **combination therapy regimens** represents another promising direction, with preclinical evidence suggesting synergistic effects when **tirbanibulin** is combined with other anticancer agents such as tamoxifen or paclitaxel in breast cancer models. [1] As understanding of the complex kinase inhibition profiles of **tirbanibulin** derivatives continues to evolve, there is growing interest in leveraging this scaffold for the development of **selective kinase inhibitors** targeting specific oncogenic drivers in defined patient populations, potentially incorporating predictive biomarkers to identify

individuals most likely to respond to therapy. [6] [7] These diverse research trajectories collectively underscore the considerable potential of the **tirbanibulin** chemical scaffold as a versatile platform for developing innovative therapeutic agents addressing multiple clinical needs.

Conclusion

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